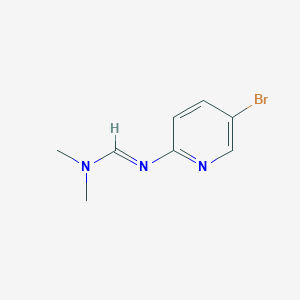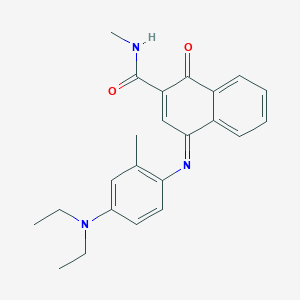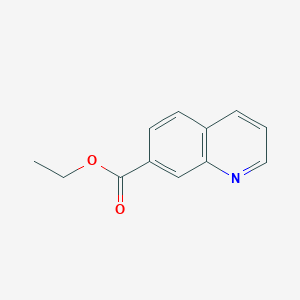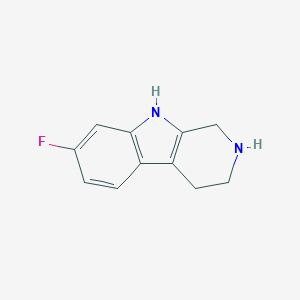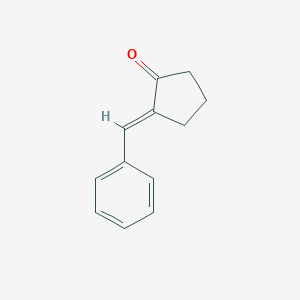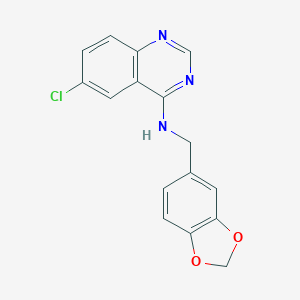
3-(3-Fluorophenyl)piperidine hydrochloride
Descripción general
Descripción
3-(3-Fluorophenyl)piperidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H15ClFN and its molecular weight is 215.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Drug Development
3-(3-Fluorophenyl)piperidine hydrochloride has been studied extensively in the field of medicinal chemistry. It is a building block for several pharmaceutical compounds due to its involvement in various biological pathways. For instance, compounds with this structure have been synthesized and evaluated for anti-leukemia activity. These compounds have shown potential bioactivity against leukemia by inhibiting the growth of K562 cells, a type of leukemia cell line (Yang et al., 2009). Furthermore, compounds derived from this compound have been used in the development of antiarrhythmic drugs, specifically as a potential class III antiarrhythmic drug (Glushkov et al., 2011).
2. Synthesis of Neuroleptic Agents
The compound plays a crucial role in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. These neuroleptic agents are part of a class of pharmaceuticals containing a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety. The synthesis involves rhodium-catalyzed hydroformylation, demonstrating the compound's significance in complex chemical reactions leading to therapeutically significant agents (Botteghi et al., 2001).
3. Chemical Structure and Stability Analysis
Paroxetine hydrochloride, a phenylpiperidine derivative, exhibits a similar molecular structure to this compound. The compound's physicochemical properties, spectroscopic data, stability, and methods of preparation have been extensively documented. These studies provide valuable insights into the compound's behavior, stability, and potential modifications for pharmaceutical applications (Germann et al., 2013).
Propiedades
IUPAC Name |
3-(3-fluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCZNHNUNCBCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598027 | |
| Record name | 3-(3-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100240-20-8 | |
| Record name | 3-(3-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)



